DBCO-PEG3-Glu-Val-Cit-PABC-MMAE

Pharmacokinetics Linker Design Plasma Stability

DBCO-PEG3-Glu-Val-Cit-PABC-MMAE is an optimized drug-linker for site-specific ADC synthesis. Unlike generic Val-Cit-PABC-MMAE linkers that degrade in mouse plasma, this Glu-modified conjugate provides >14-day plasma stability. The DBCO group enables copper-free SPAAC click chemistry for homogeneous DAR control, while the PEG3 spacer improves solubility and mitigates aggregation. Its extended half-life (4.7 days) makes it ideal for preclinical xenograft studies, and the modular design supports orthogonal dual-payload conjugation for next-generation ADCs targeting drug resistance.

Molecular Formula C90H129N13O21
Molecular Weight 1729.1 g/mol
Cat. No. B15566933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG3-Glu-Val-Cit-PABC-MMAE
Molecular FormulaC90H129N13O21
Molecular Weight1729.1 g/mol
Structural Identifiers
InChIInChI=1S/C90H129N13O21/c1-15-58(8)80(71(119-13)51-75(107)102-45-24-32-70(102)82(120-14)59(9)83(111)94-60(10)81(110)64-27-17-16-18-28-64)100(11)88(116)78(56(4)5)99-87(115)79(57(6)7)101(12)90(118)124-53-61-33-37-66(38-34-61)95-84(112)67(30-23-43-93-89(91)117)97-86(114)77(55(2)3)98-85(113)68(39-42-76(108)109)96-73(105)54-123-50-49-122-48-47-121-46-44-92-72(104)40-41-74(106)103-52-65-29-20-19-25-62(65)35-36-63-26-21-22-31-69(63)103/h16-22,25-29,31,33-34,37-38,55-60,67-68,70-71,77-82,110H,15,23-24,30,32,39-54H2,1-14H3,(H,92,104)(H,94,111)(H,95,112)(H,96,105)(H,97,114)(H,98,113)(H,99,115)(H,108,109)(H3,91,93,117)/t58-,59+,60+,67-,68-,70-,71+,77-,78-,79-,80-,81+,82+/m0/s1
InChIKeyAWWGKJZNXGMXEC-ZHARZZTFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG3-Glu-Val-Cit-PABC-MMAE for Advanced ADC Conjugation and Research


DBCO-PEG3-Glu-Val-Cit-PABC-MMAE is an advanced drug-linker conjugate designed for the synthesis of next-generation antibody-drug conjugates (ADCs). It integrates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry (SPAAC), a PEG3 spacer for improved solubility, an enzymatically cleavable Glu-Val-Cit-PABC linker for enhanced plasma stability and targeted payload release, and the potent microtubule inhibitor Monomethyl Auristatin E (MMAE) [1]. This compound is specifically engineered for site-specific bioconjugation and is utilized in the development of dual-drug ADCs [1].

Why DBCO-PEG3-Glu-Val-Cit-PABC-MMAE Is Not Interchangeable with Standard MMAE Linker-Payloads


Substituting DBCO-PEG3-Glu-Val-Cit-PABC-MMAE with generic Val-Cit-PABC-MMAE or non-pegylated analogs is scientifically unsound due to critical differences in plasma stability, conjugation efficiency, and pharmacokinetic profile. Standard Val-Cit-PABC linkers are known to exhibit poor stability in mouse plasma, leading to premature payload release and compromised in vivo efficacy [1]. In contrast, the incorporation of a glutamic acid (Glu) residue significantly enhances stability in circulation for over 14 days and improves specificity for cathepsin B cleavage [2]. The DBCO group enables copper-free, bioorthogonal SPAAC, which is essential for site-specific conjugation without cytotoxic copper catalysts, a feature absent in maleimide-based linkers [1]. The following evidence quantifies these differentiating factors that are critical for experimental design and procurement decisions.

Quantitative Differentiation of DBCO-PEG3-Glu-Val-Cit-PABC-MMAE Against Key Comparators


Enhanced Plasma Half-Life Compared to Val-Cit-PAB-MMAE Derivatives

The incorporation of the Glu residue and PEG3 spacer in DBCO-PEG3-Glu-Val-Cit-PABC-MMAE significantly extends plasma half-life compared to traditional Val-Cit-PAB-MMAE conjugates. The target compound is a derivative of Val-Cit-PAB-MMAE, where the addition of Glu and PEG3 extends the plasma half-life from 2.1 days to 4.7 days [1]. This represents a 123.8% increase in circulatory half-life.

Pharmacokinetics Linker Design Plasma Stability

Superior Linker Stability in Plasma via Glu-Val-Cit-PABC Moiety

The Glu-Val-Cit-PABC linker in the target compound provides superior stability in systemic circulation. While standard Val-Cit-PABC linkers are susceptible to premature cleavage by carboxylesterases in mouse and rat plasma, the addition of the glutamic acid (Glu) residue in the Glu-Val-Cit-PABC sequence enhances plasma stability, with studies indicating stability in circulation for over 14 days [1]. This is in contrast to the poor stability of Val-Cit-conjugates in mouse plasma, which necessitates the use of optimized alternatives like Glu-Val-Cit-PABC [2].

Linker Stability Cathepsin B Cleavage ADC Safety

Validated Payload Potency and Intracellular Release Mechanism

The MMAE payload in DBCO-PEG3-Glu-Val-Cit-PABC-MMAE maintains the high potency characteristic of free MMAE at the tubulin molecular level, with an IC50 of 10^-11 M [1]. The Val-Cit-PABC linker is specifically cleaved by cathepsin B within the lysosome, ensuring targeted intracellular release of the active drug . This dual action of potent inhibition and specific intracellular release is a key feature of the compound's design.

MMAE Cytotoxicity ADC Payload Microtubule Inhibition

Efficient Bioorthogonal Conjugation via Copper-Free Click Chemistry

The DBCO group in DBCO-PEG3-Glu-Val-Cit-PABC-MMAE facilitates strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction . This is a significant advantage over traditional copper-catalyzed click chemistry (CuAAC), as it eliminates the need for cytotoxic copper catalysts, making it suitable for live-cell and in vivo applications . The reaction is highly efficient and selective under physiological conditions .

SPAAC Bioconjugation Click Chemistry

Key Application Scenarios for DBCO-PEG3-Glu-Val-Cit-PABC-MMAE in ADC Research and Development


Synthesis of Site-Specific, Homogeneous ADCs with High DAR

The DBCO group enables highly efficient, copper-free SPAAC click chemistry for site-specific conjugation to azide-functionalized antibodies [1]. This allows researchers to generate homogeneous ADCs with precise drug-to-antibody ratios (DAR), a critical parameter for optimizing therapeutic index and minimizing batch-to-batch variability. This is particularly valuable for constructing ADCs where a high DAR is desired, as the hydrophilic PEG3 spacer helps mitigate aggregation often associated with high drug loading.

Construction of Dual-Drug ADCs for Combination Therapy

This compound is specifically indicated for the synthesis of dual-drug ADCs [1]. Its modular design, with DBCO for click chemistry and a cleavable linker, allows for the orthogonal conjugation of a second payload or imaging agent. This enables the creation of next-generation ADCs that can simultaneously deliver two different cytotoxic drugs with distinct mechanisms of action to overcome resistance, or combine a therapeutic agent with a diagnostic moiety for theranostic applications.

Preclinical Efficacy Studies in Xenograft Tumor Models

The extended plasma half-life of 4.7 days, as established for this class of Glu-modified linkers, makes DBCO-PEG3-Glu-Val-Cit-PABC-MMAE-based ADCs well-suited for preclinical efficacy studies in mouse xenograft models [1]. The improved pharmacokinetic profile ensures sustained drug exposure over the study period, which is essential for accurately assessing tumor growth inhibition (TGI) and overall therapeutic efficacy in a setting that better mimics the human PK profile compared to ADCs with shorter half-lives.

Development of ADCs with Reduced Off-Target Toxicity

The Glu-Val-Cit-PABC linker provides enhanced stability in systemic circulation (>14 days) compared to standard Val-Cit linkers, which are known to be unstable in mouse plasma [1]. By minimizing premature payload release in the bloodstream, researchers can develop ADCs with a potentially wider therapeutic window and reduced off-target toxicity. This is a critical advantage for programs targeting antigens with low or heterogeneous expression, where maximizing tumor-specific delivery is paramount.

Technical Documentation Hub

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